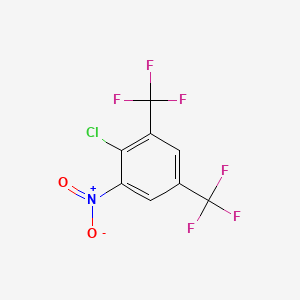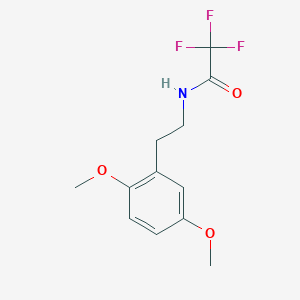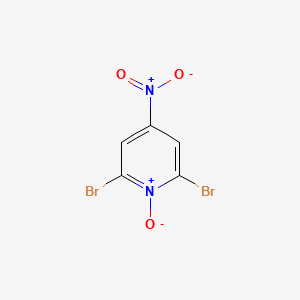
2,6-Dibromo-4-nitropyridine oxide
概述
描述
2,6-Dibromo-4-nitropyridine oxide is an organic compound with the chemical formula C₅H₂Br₂N₂O₃. It is a yellow crystalline solid with moderate solubility. This compound is known for its high oxidizing properties and flammability, necessitating careful handling and storage .
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-nitropyridine oxide can be synthesized by reacting 2,6-dibromo-4-nitropyridine with nitrated sodium tartrate in a suitable solvent. The reaction involves the nitration of 2,6-dibromo-4-nitropyridine followed by purification to obtain the desired product .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The process would likely include steps for purification and quality control to meet industrial standards.
化学反应分析
Types of Reactions: 2,6-Dibromo-4-nitropyridine oxide undergoes various chemical reactions, including:
Oxidation: Due to its high oxidizing properties.
Reduction: Can be reduced under specific conditions.
Substitution: Particularly nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents.
Reduction: Reducing agents like hydrogen or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The reactions typically yield substituted pyridine derivatives, which can be further utilized in various chemical syntheses .
科学研究应用
2,6-Dibromo-4-nitropyridine oxide is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the synthesis of N-fatty acyl-aminopiperidine.
Biology and Medicine:
Industry: Used in the synthesis of various industrial chemicals and intermediates.
作用机制
The mechanism by which 2,6-dibromo-4-nitropyridine oxide exerts its effects involves its high oxidizing properties. It can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, leading to various chemical transformations .
相似化合物的比较
- 2,6-Difluoro-4-nitropyridine
- 2,6-Dichloro-4-nitropyridine
- 2,6-Diiodo-4-nitropyridine
Comparison: 2,6-Dibromo-4-nitropyridine oxide is unique due to its bromine substituents, which confer distinct reactivity compared to its fluorinated, chlorinated, or iodinated analogs. The bromine atoms influence the compound’s electronic properties, making it more suitable for specific synthetic applications .
属性
IUPAC Name |
2,6-dibromo-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEDSUKRJRIBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C([N+](=C1Br)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452305 | |
| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-81-7 | |
| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
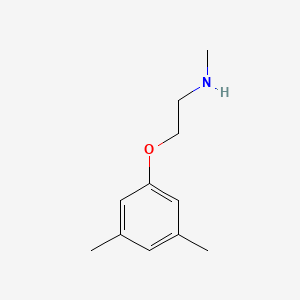



![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)
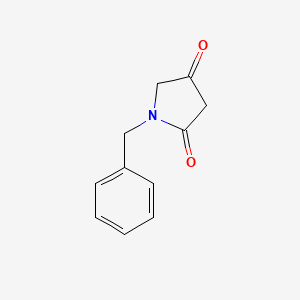
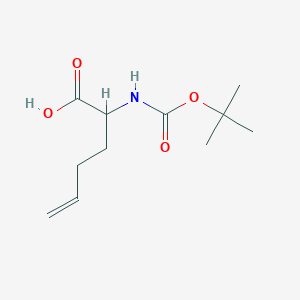
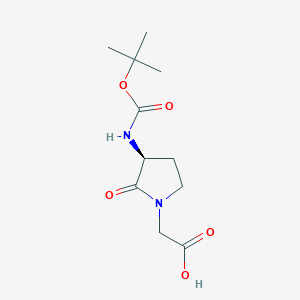
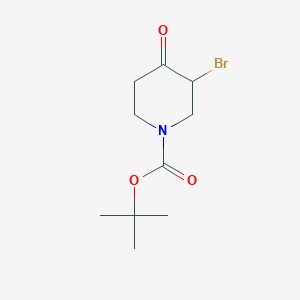
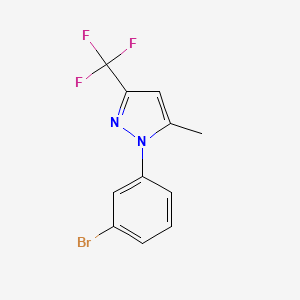
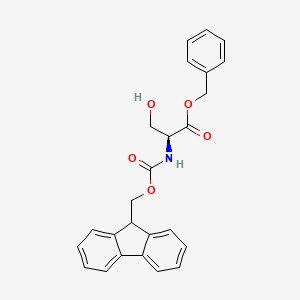
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)
